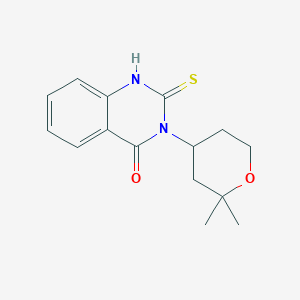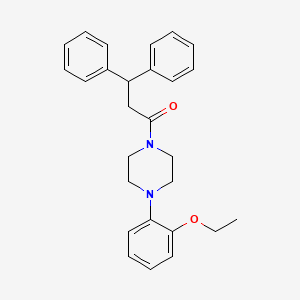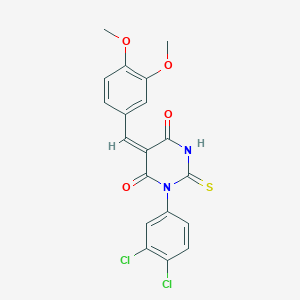![molecular formula C17H20O4 B4887891 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to selectively block β2-adrenergic receptors.
Mecanismo De Acción
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines adrenaline and noradrenaline. By blocking the β2-adrenergic receptor, 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 inhibits the downstream signaling pathways that are activated by the receptor, such as the cAMP-PKA pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 are primarily related to its ability to block β2-adrenergic receptors. This results in a decrease in the activity of the sympathetic nervous system, which regulates many physiological processes such as heart rate, blood pressure, and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 in lab experiments is its selectivity for the β2-adrenergic receptor, which allows for specific inhibition of this receptor without affecting other adrenergic receptors. However, one limitation of using 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over an extended period of time.
Direcciones Futuras
There are many potential future directions for research involving 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin sensitivity, particularly in the context of obesity and type 2 diabetes. Another area of interest is the potential therapeutic applications of β2-adrenergic receptor blockade in the treatment of heart failure and other cardiovascular diseases. Finally, there is also potential for the development of novel β2-adrenergic receptor antagonists based on the structure of 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 that may have improved pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis method of 1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 involves the reaction of 3-(4-methoxyphenoxy)propylmagnesium bromide with 1-methoxy-2-nitrobenzene, followed by reduction of the nitro group to an amino group. The final product is obtained by reacting the intermediate with 3-chloropropylmagnesium bromide.
Aplicaciones Científicas De Investigación
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes, such as asthma, heart failure, and obesity. It has also been used to investigate the effects of β2-adrenergic receptor blockade on glucose metabolism and insulin sensitivity.
Propiedades
IUPAC Name |
1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-18-14-7-9-15(10-8-14)20-11-4-12-21-17-6-3-5-16(13-17)19-2/h3,5-10,13H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZCCOWUBFUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5584652 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B4887828.png)
![2-[8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetamide](/img/structure/B4887833.png)


![2-[(dibenzo[b,d]furan-3-ylimino)methyl]-4,6-diiodophenol](/img/structure/B4887857.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4887878.png)

![2-benzyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4887895.png)
![N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide](/img/structure/B4887901.png)
![2-{[2-(2,6-diisopropylphenoxy)ethyl]amino}ethanol](/img/structure/B4887907.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4887912.png)
